molecular formula C7H6N2 B189455 Indazole CAS No. 271-44-3

Indazole

Cat. No. B189455
CAS RN: 271-44-3
M. Wt: 118.14 g/mol
InChI Key: BAXOFTOLAUCFNW-UHFFFAOYSA-N
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Description

Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring with a chemical formula of C7H6N2 . It is also known as benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods . For instance, the synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . Another method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .


Molecular Structure Analysis

Indazoles consist of three tautomeric forms: 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .


Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, they can be unselectively protected under strongly basic conditions to give a mixture at N-1 and N-2 . Under mildly acidic conditions, regioselective protection at N-2 takes place .


Physical And Chemical Properties Analysis

Indazole has a molecular weight of 118.14 g/mol . It consists of a benzene and pyrazole ring . The tautomerism in indazoles greatly influences their physical properties .

Scientific Research Applications

Synthesis and Medicinal Importance

Indazole, a heterocyclic compound, plays a significant role in biological and pharmaceutical applications. Notably, it serves as a building block for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties. Its fused aromatic 1H and 2H-indazoles demonstrate anti-hypertensive and anti-cancer properties. The synthesis of novel heterocyclic systems using indazole has been extensively researched due to these diverse biological activities (Gaikwad et al., 2015).

Therapeutic Applications

Indazole derivatives exhibit a broad range of biological activities, making them a focal point in developing novel therapeutic agents. These derivatives have shown promising anticancer and anti-inflammatory activities and applications in treating disorders involving protein kinases and neurodegeneration. Their significant pharmacological importance stems from being the basic structure in many compounds with therapeutic value (Denya et al., 2018).

Antiparasitic Properties

Indazole analogues have demonstrated effective medicinal properties for treating parasitic diseases. The development of new inhibitors with indazole moieties promises advancements in antiparasitic medication, including anti-protozoal, anti-fungal, and antiamoebic inhibitors (Paul et al., 2022).

Versatility in Biological Activities

Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties. This versatility suggests a need for further exploration of indazole's medicinal properties for various pathological conditions (Thangadurai et al., 2012).

Pharmacological Properties

Indazole and its N-oxide derivatives have been studied extensively for bioactive properties such as anticancer, antimicrobial, antiparasitic, and others. Recent developments in medicinal chemistry have led to compounds with contraceptive activities, treatments for osteoporosis, inflammatory disorders, and neurodegenerative diseases (Cerecetto et al., 2005).

Kinase Inhibitors for Cancer Treatment

Indazole derivatives have been used in synthesizing specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, for anticancer drugs. They have shown efficacy in treating lung, breast, colon, and prostate cancers (Tandon et al., 2021).

Safety And Hazards

Indazole should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Avoid contacting with skin and eye. Use personal protective equipment . Ensure adequate ventilation . Remove all sources of ignition. Evacuate personnel to safe areas .

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . They have been used for the targeted treatment of lung, breast, colon, and prostate cancers . The current development of indazole derivatives as kinase inhibitors and their application as anticancer agents have been compiled in recent years .

properties

IUPAC Name

1H-indazole
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXOFTOLAUCFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4075374
Record name Indazole
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name 1H-Indazole
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Vapor Pressure

0.00148 [mmHg]
Record name 1H-Indazole
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Product Name

Indazole

CAS RN

271-44-3
Record name Indazole
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Synthesis routes and methods I

Procedure details

To the AMEBA II resin (0.1 g, 1 mmol/g, 0.1 mmol) in DCM/DMF (1:1, 2 ml), 1-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (3 eq), DIC (1.5 eq) DMAP (0.5 eq) and DIPEA (1 eq) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (2 ml), DCM (2 ml), DMF (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml), MeOH (2 ml), DCM (2 ml) and dried in vacuo to give the resin bound 7-azaindole.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
2 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the resin (1.5 g, 0.77 mmol/g, 1.16 mmol) of example 7 in anhydrous DMF (15 ml), it was added 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (0.359 g, 1.73 mmol), TBTU (0.556 g, 1.73 mmol) and DIPEA (0.44 g, 3.48 mmol). The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2) and dried in vacuo to give the resin bound 7-azaindole (1.70 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.359 g
Type
reactant
Reaction Step Two
Name
Quantity
0.556 g
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To the Rink resin (corresponding to fragment A9 of table I, 11 g, 0.85 mmol/g, 9.35 mmol) in anhydrous DMF (15 ml), 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (2.9 g, 14.03 mmol), TBTU (4.5 g, 14.03 mmol) and DIPEA (3.62 g, 28.05 mmol) were added. The reaction mixture was shaken at room temperature for 20 hours and then the resin was isolated by filtration. The resin was washed sequentially with DMF (25 ml), DCM (25 ml), DMF (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), DCM (25 ml), MeOH (25 ml), TBME (25 ml×2) and dried in vacuo to give the resin bound 7-azaindole (12.5 g). 0.01 g of the resin were cleaved (1 ml of 40% TFA/DCM) to give an off-white solid (0.0014 mg, 82%).
[Compound]
Name
A9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
0.01 g
Type
reactant
Reaction Step Three
Name
TFA DCM
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Yield
82%

Synthesis routes and methods IV

Procedure details

A mixture of prop-1-en-2-ylboronic acid (1.2 g), 5-bromo-1H-indazole (1.0 g, 5.1 mmol), Pd(dba)2 (0.04 g, 0.07 mmol), X-phos (0.04 g, 0.08 mmol) and Cs2CO3 (3.0 g, 9.2 mmol) in a mixture of 30 mL of DMF and 5 mL of water was stirred at 130° C. under nitrogen for 8 hours. The solvent was removed under reduced pressure and the residue was purified by silica gel chromatography (200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:5, v/v) to give a 2:3 mixture 5-(prop-1-en-2-yl)-1H-indazole and 1H-indazole (0.9 g). The crude mixture was used into the next step without further purification. LCMS: (M+H)+=159; 1H NMR (300 MHz, DMSO): δ 8.08 (s, 1H), 7.81-7.80 (m, 1H), 7.62 (dd, 1H, J1=8.7 Hz, J2=1.5 Hz), 7.53-7.46 (m, 1H), 5.40-5.39 (m, 1H), 5.12-5.11 (m, 1H), 2.24 (s, 3H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution containing 51.8 g (0.25 mole) 6 azidoveratraldehyde (Example XII), 26.0 g (0.28 mole) aniline, 4 ml glacial acetic acid, and 300 ml dimethylformamide was stirred at 90°-100° for 1 hr, then refluxed for 1 hr until the gaseous evolution was complete. After the mixture was cooled and poured slowly in 1.5 l. iced water, the product was filtered, washed with two 150 ml portions cold water, and air dried to give 50 g of crude indazole, m.p. 130°-138°. Recrystallization from ethyl acetate - hexane followed by ethyl acetate gave 26 g (41%) of the product, m.p. 149°-152°. Recrystallization from ethyl acetate - hexane gave the analytical sample, m.p. 149°-152°.
[Compound]
Name
6
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indazole
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Reactant of Route 6
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Citations

For This Compound
35,000
Citations
H Cerecetto, A Gerpe, M Gonzalez… - Mini Reviews in …, 2005 - ingentaconnect.com
The chemistry of indazole and its N-oxide derivatives is very well-known. Indazole derivatives were … On the other hand, indazole N-oxide derivatives were poorly studied as bioactive …
Number of citations: 323 www.ingentaconnect.com
I Denya, SF Malan, J Joubert - Expert opinion on therapeutic …, 2018 - Taylor & Francis
… , especially the structurally diverse indazole nucleus, has … indazole heterocycle is usually referred to as 1H-indazole, although it has the ability to tautomerize to 2H- and 3H-indazole (…
Number of citations: 93 www.tandfonline.com
J Dong, Q Zhang, Z Wang, G Huang, S Li - ChemMedChem, 2018 - Wiley Online Library
… Pharmacologically and structurally diverse indazole analogues have been the subject of … to build the indazole skeleton and the broad range of bioactivities of indazole derivatives that …
DD Gaikwad, AD Chapolikar, CG Devkate… - European journal of …, 2015 - Elsevier
… The indazole ring has two nitrogen atoms and can be … of the indazole ring, side chain length and fictionalizations at different positions can afford an enormous number of indazole …
Number of citations: 286 www.sciencedirect.com
S Ghosh, S Mondal, A Hajra - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… containing heterocycles, indazole is one of … indazole are 1H-indazole, 2H-indazole and 3H-indazole (Figure 1). Although, 3H-indazole is less common but 1H-indazole and 2H-indazole …
Number of citations: 66 onlinelibrary.wiley.com
D Ghosh, S Ghosh, A Hajra - Advanced Synthesis & Catalysis, 2021 - Wiley Online Library
… Thereafter, we will continue with 2H-indazole and its structural modifications by electrochemical methods to end up with another library of functionalized products (Scheme 1b). …
Number of citations: 39 onlinelibrary.wiley.com
Y Wan, S He, W Li, Z Tang - Anti-Cancer Agents in Medicinal …, 2018 - ingentaconnect.com
… advances of indazole derivatives in the aspect of anti-tumor. … Making structural modifications on active indazole derivatives … of new indazole-based derivatives as anti-cancer agents. …
Number of citations: 38 www.ingentaconnect.com
SG Zhang, CG Liang, WH Zhang - Molecules, 2018 - mdpi.com
… Diversely substituted indazole derivatives bear a variety of functional groups and display … of indazole derivatives. The current developments in the biological activities of indazole-based …
Number of citations: 149 www.mdpi.com
S Mal, U Malik, M Mahapatra, A Mishra… - Drug Development …, 2022 - Wiley Online Library
… The thermodynamic internal energy calculation of these tautomers points view 1H‐indazole as the predominant and stable form over 2H‐indazole. The natural source of indazole is …
Number of citations: 10 onlinelibrary.wiley.com
CG Hartinger, S Zorbas-Seifried, MA Jakupec… - Journal of inorganic …, 2006 - Elsevier
Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019 or FFC14A) is just the second ruthenium-based anticancer agent after NAMI-A which was developed to the stage of …
Number of citations: 152 www.sciencedirect.com

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